7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione
Overview
Description
7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The spirocyclic framework imparts distinct physicochemical properties, making it a valuable target for research and development.
Mechanism of Action
Target of Action
The primary targets of 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione are currently unknown . The compound is structurally related to the 6-Azaspiro[3.4]octane-2,5-dione family , which is known for its wide use in medicinal chemistry . .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other compounds in the 6-azaspiro[34]octane-2,5-dione family .
Biochemical Analysis
Biochemical Properties
7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and altering their activity. For instance, it may interact with enzymes involved in neurotransmitter synthesis, such as decarboxylases, influencing the production of key neurotransmitters. Additionally, this compound can form complexes with metal ions, which are essential cofactors for many enzymatic reactions, thereby modulating enzyme function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways by binding to receptors on the cell surface or intracellular targets. This can lead to changes in gene expression, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, potentially affecting energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances substrate affinity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cognitive function or reducing inflammation. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in biomedical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may retain biological activity or be further processed for excretion. The interaction of this compound with metabolic enzymes can influence the overall metabolic balance within cells, affecting processes such as energy production, biosynthesis, and detoxification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Comparison with Similar Compounds
2-Azaspiro[3.4]octane: Shares a similar spirocyclic framework but lacks the aminopropyl group.
Spirocyclic Oxindoles: Contain a spirocyclic structure with an oxindole moiety, used in medicinal chemistry for their bioactivity.
Uniqueness: 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione is unique due to its specific combination of a spirocyclic framework and an aminopropyl group. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c10-5-2-6-12-7(13)9(3-1-4-9)11-8(12)14/h1-6,10H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJGNGVLCMJHJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=O)N2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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